Enantioselectivity in Biocatalytic Resolution: (S)-GPE Achieves 100% ee vs. (R)-GPE (98–99.9% ee)
In a comparative biocatalytic resolution of racemic glycidyl phenyl ether, the Bacillus megaterium ECU1001 epoxide hydrolase preferentially hydrolyzes (R)-glycidyl phenyl ether, leaving behind the desired (S)-glycidyl phenyl ether with an enantiomeric excess (ee) of 100% at 44.5% yield in an isooctane/aqueous biphasic system [1]. In contrast, the purified recombinant epoxide hydrolase REH from Rhodobacterales bacterium HTCC2654 yields (R)-GPE with >99.9% ee and 38.4% yield within 20 min [2]. The recombinant SGEH from Streptomyces griseus produces (R)-PGE with 98% ee and 40% yield [3]. The selection of the biocatalyst determines which enantiomer is obtained; however, for downstream β‑blocker synthesis, the (S)-enantiomer is exclusively required [4].
| Evidence Dimension | Enantiomeric excess (ee) of recovered epoxide |
|---|---|
| Target Compound Data | 100% ee (S)-glycidyl phenyl ether |
| Comparator Or Baseline | >99.9% ee (R)-glycidyl phenyl ether; 98% ee (R)-glycidyl phenyl ether |
| Quantified Difference | (S)-GPE achieves 100% ee, comparable to the best (R)-GPE values but with opposite stereochemistry |
| Conditions | Kinetic resolution of racemic GPE (90.1 g/L) in isooctane/aqueous biphasic system with Bacillus megaterium ECU1001 cells [1]; purified REH with 29.2 mM racemic GPE [2]; recombinant E. coli SGEH with racemic PGE [3]. |
Why This Matters
For procurement of chiral intermediates for β‑blocker APIs, the 100% ee (S)-GPE ensures no contamination with the (R)-enantiomer, eliminating the need for downstream chiral purification and maximizing synthetic efficiency.
- [1] Bio-resolution of a chiral epoxide using whole cells of Bacillus megaterium ECU1001 in a biphasic system. Journal of Biotechnology, 2004, 109(3), 279-287. DOI: 10.1016/j.jbiotec.2004.01.005 View Source
- [2] Biocatalytic resolution of glycidyl phenyl ether using a novel epoxide hydrolase from a marine bacterium, Rhodobacterales bacterium HTCC2654. Journal of Bioscience and Bioengineering, 2010, 109(6), 539-544. DOI: 10.1016/j.jbiosc.2009.11.019 View Source
- [3] Saini P, et al. Bioresolution of racemic phenyl glycidyl ether by a putative recombinant epoxide hydrolase from Streptomyces griseus NBRC 13350. World J Microbiol Biotechnol, 2017, 33, 82. DOI: 10.1007/s11274-017-2248-z View Source
- [4] Stereoselective epoxidation of phenyl allyl ether by alkene-utilizing bacteria. Applied Microbiology and Biotechnology, 1992, 37(1), 44-49. View Source
